5-Amino-6-bromopyridine-2-carbonitrile

Catalog No.
S791651
CAS No.
849353-22-6
M.F
C6H4BrN3
M. Wt
198.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-6-bromopyridine-2-carbonitrile

CAS Number

849353-22-6

Product Name

5-Amino-6-bromopyridine-2-carbonitrile

IUPAC Name

5-amino-6-bromopyridine-2-carbonitrile

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

InChI

InChI=1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2

InChI Key

JSBOFKIYFOMPIY-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1C#N)Br)N

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)N
  • Precursor for the synthesis of other pyridone derivatives

    The presence of the amino and cyano groups suggests potential for further functionalization, making 5-Amino-6-bromopyridine-2-carbonitrile a valuable intermediate for the synthesis of more complex pyridone-based molecules with diverse functionalities []. Pyridones are a class of heterocyclic compounds with various applications in medicinal chemistry and materials science [].

5-Amino-6-bromopyridine-2-carbonitrile is an organic compound with the molecular formula C₆H₄BrN₃. It features a pyridine ring substituted with an amino group at the 5-position and a bromine atom at the 6-position, alongside a cyano group at the 2-position. This unique structure contributes to its potential reactivity and applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is recognized for its versatility due to the presence of multiple functional groups, which can engage in a variety of

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, making it a useful intermediate in organic synthesis.
  • Coupling Reactions: The amino group can participate in coupling reactions, forming new carbon-nitrogen bonds that are essential for constructing complex molecules.
  • Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are often of interest in pharmaceutical development .

Several methods have been reported for synthesizing 5-amino-6-bromopyridine-2-carbonitrile:

  • Bromination and Cyanation: Starting from 5-amino-2-pyridinecarbonitrile, bromination can be performed using bromine or brominating agents followed by cyanation to introduce the cyano group.
  • Multi-step Synthesis: A more complex route involves the use of various reagents to sequentially introduce the bromine and cyano groups while maintaining the integrity of the pyridine ring .

These methods highlight the compound's synthetic accessibility, which is crucial for its application in research and industry.

5-Amino-6-bromopyridine-2-carbonitrile has several significant applications:

  • Pharmaceutical Development: Its structural features make it a valuable building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders or infections.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and fine chemicals.
  • Research Tool: The compound can be used in biological studies to explore mechanisms of action or as a reference compound in drug discovery processes .

Several compounds share structural similarities with 5-amino-6-bromopyridine-2-carbonitrile, each possessing unique characteristics:

Compound NameStructure FeaturesNotable Properties
5-Amino-2-pyridinecarbonitrileAmino group at position 5Potentially less reactive than 5-amino-6-bromopyridine-2-carbonitrile
6-Bromo-2-pyridinecarbonitrileBromine at position 6Similar reactivity but lacks amino functionality
4-Amino-3-bromopyridineAmino group at position 4Different substitution pattern affects biological activity
5-Bromo-2-pyridinecarbonitrileBromine at position 5Useful for different synthetic pathways

The uniqueness of 5-amino-6-bromopyridine-2-carbonitrile lies in its combination of an amino group and a cyano group on a brominated pyridine ring, which may confer distinct reactivity profiles compared to similar compounds. This structural diversity is essential for exploring new chemical properties and biological activities .

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

5-Amino-6-bromopyridine-2-carbonitrile

Dates

Modify: 2023-08-15

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